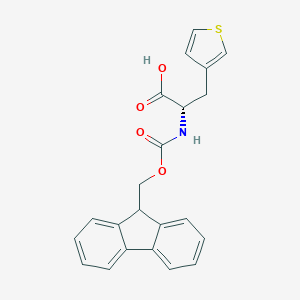

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid is a useful research compound. Its molecular formula is C22H19NO4S and its molecular weight is 393.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

As an alanine derivative , it may interact with proteins or enzymes that recognize or process alanine residues

Mode of Action

As an alanine derivative , it might mimic the natural amino acid alanine in biochemical interactions, potentially influencing protein structure or function. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis, which could play a role in its interactions with other molecules.

Result of Action

As an alanine derivative , it might influence processes involving alanine, potentially affecting protein structure or function

Action Environment

The action, efficacy, and stability of Fmoc-L-3-Thienylalanine could be influenced by various environmental factors. These might include the pH, temperature, and presence of other molecules in its environment. The compound is recommended to be stored at 2-8°C , suggesting that it might be sensitive to temperature.

Activité Biologique

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid, commonly referred to as Fmoc-thiophenyl amino acid, is a compound that has garnered attention in the fields of medicinal chemistry and peptide synthesis. Its unique structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS). This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiophene ring, which contributes to its biological activity by influencing molecular interactions and stability.

The primary mode of action for this compound relates to its role as a protecting group in peptide synthesis. The Fmoc group allows for selective deprotection under basic conditions, facilitating the assembly of complex peptides. The thiophene moiety may also participate in π-π stacking interactions, enhancing binding affinity to target proteins or enzymes.

Inhibition Studies

Recent studies have evaluated the inhibitory effects of Fmoc-thiophenyl amino acids on various biological targets:

- Histone Deacetylases (HDACs) : Research indicates that compounds similar to Fmoc-thiophenyl amino acids exhibit selective inhibition against HDAC isoforms. For instance, azumamides derived from β-amino acids were found to inhibit HDAC1–3 with IC50 values ranging from 14 to 67 nM, suggesting that modifications in the amino acid structure can significantly affect biological potency .

- Antitumor Activity : The incorporation of thiophene rings in peptide sequences has been linked to enhanced antitumor properties. Studies on related compounds demonstrate that structural modifications can lead to improved cytotoxicity against cancer cell lines .

Case Studies

Synthesis and Characterization

The synthesis of this compound typically involves standard peptide coupling methods, utilizing activated carboxylic acids or their derivatives. Characterization is often performed using NMR spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized products.

Applications in Medicinal Chemistry

Fmoc-thiophenyl amino acids are particularly valuable in drug design and development due to their ability to modulate biological pathways through peptide formation. They serve as building blocks for peptides that can target specific receptors or enzymes involved in disease processes.

Applications De Recherche Scientifique

Structural Representation

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its role in peptide synthesis. The thiophene moiety contributes to its unique electronic properties, making it suitable for various applications in drug design.

Peptide Synthesis

Fmoc-Thiophene-Ala-OH is widely utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy deprotection under mild conditions, facilitating the stepwise assembly of peptides.

Table 1: Comparison of Fmoc and Boc Protecting Groups

| Property | Fmoc | Boc |

|---|---|---|

| Deprotection Method | Base (e.g., piperidine) | Acid (e.g., TFA) |

| Stability | Stable under basic conditions | Sensitive to strong acids |

| Application | Preferred for SPPS | Used in classical synthesis |

Drug Development

The thiophene ring in Fmoc-Thiophene-Ala-OH enhances the compound's bioactivity by improving interactions with biological targets. This has made it a candidate for developing peptide-based therapeutics targeting various diseases, including cancer and neurological disorders.

Case Study: Anticancer Peptides

Research has demonstrated that peptides incorporating thiophene derivatives exhibit enhanced anticancer activity due to their ability to interact with cellular membranes and proteins more effectively than their non-thiophene counterparts .

Material Science

In material science, the incorporation of thiophene-containing compounds into polymers has shown potential for creating conductive materials. These materials can be utilized in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 2: Properties of Thiophene-Based Polymers

| Polymer Type | Conductivity (S/cm) | Application |

|---|---|---|

| Poly(thiophene) | Up to 10^{-4} | Organic photovoltaics |

| Poly(Fmoc-Thiophene) | Enhanced due to Fmoc group | OLEDs |

Biochemical Studies

The compound is also employed in biochemical studies to investigate protein interactions and enzyme activities due to its ability to mimic natural amino acids while providing unique functionalities through the thiophene group.

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-3-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4S/c24-21(25)20(11-14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBZJMRHROCYGY-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CSC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.